molecular formula C12H10ClN5O B6446910 6-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole CAS No. 2549006-09-7

6-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole

Cat. No.: B6446910
CAS No.: 2549006-09-7
M. Wt: 275.69 g/mol
InChI Key: DHEPGYIOOBNAIS-UHFFFAOYSA-N
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Description

“6-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole” is a compound that falls under the category of 1,2,3-triazoles . These compounds are known for their notable therapeutic importance and are linked with amine and ester groups . They are synthesized through a Cu(I) catalyzed [3 + 2] dipolar cycloaddition .


Synthesis Analysis

The synthesis of this compound involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This method is commonly used in the synthesis of 1,2,3-triazole hybrids .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring. This ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily associated with its synthesis. The Cu(I) catalyzed [3 + 2] dipolar cycloaddition is a key reaction in the formation of this compound .

Future Directions

The future directions for “6-chloro-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole” could involve further exploration of its potential therapeutic applications. Given the wide range of biological activities exhibited by 1,2,3-triazoles , there could be potential for this compound in various therapeutic areas.

Properties

IUPAC Name

6-chloro-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5O/c13-8-1-2-10-11(5-8)19-12(16-10)17-6-9(7-17)18-14-3-4-15-18/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEPGYIOOBNAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(O2)C=C(C=C3)Cl)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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